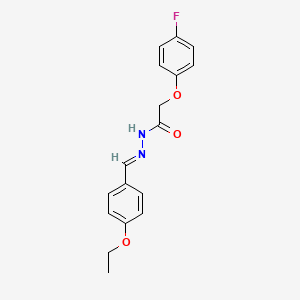![molecular formula C12H11ClN2OS B5536638 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide" often involves condensation reactions facilitated by catalysts such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, offering a convenient and rapid method for producing these derivatives. These processes are crucial for preparing acetamide derivatives with potential pharmacological activities (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as IR, 1H NMR, and elemental analysis, with some structures confirmed through single-crystal X-ray diffraction. This structural analysis is essential for understanding the compound's chemical behavior and potential interactions (Yu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide" can yield various derivatives with significant biological activities. The synthesis of novel derivatives is often aimed at exploring their potential as therapeutic agents, leveraging the chemical reactivity of the acetamide group (Wu et al., 2017).
Physical Properties Analysis
The physical properties, including crystal structure and molecular geometry, are determined using techniques like X-ray crystallography. These properties influence the compound's solubility, stability, and overall reactivity, which are crucial for its application in various fields (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide" derivatives, such as reactivity with other chemical groups, pKa values, and potential for forming hydrogen bonds, are studied to predict their behavior in chemical reactions and biological environments. These analyses provide insights into the compound's potential applications and interactions (Duran & Canbaz, 2013).
科学的研究の応用
Anticancer Properties
Research on N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide derivatives has also extended into the field of oncology. Certain derivatives have been synthesized and evaluated for their anticancer activity, displaying promising results against various cancer cell lines. For instance, specific compounds have demonstrated high selectivity and potency against lung adenocarcinoma cells, suggesting a potential role in cancer therapy (Evren et al., 2019).
Antimicrobial Activity
The antimicrobial potential of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide derivatives has been explored, with some compounds exhibiting significant antibacterial activities against a range of pathogens. This suggests that these compounds could serve as leads for the development of new antibacterial agents (Rezki, 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also delved into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds have been assessed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and for their interactions with biological targets such as Cyclooxygenase 1 (COX1), indicating their versatility in both chemical and biological applications (Mary et al., 2020).
Urease Inhibition
N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, synthesized via C-C coupling methodology, have shown significant urease inhibitory activity, surpassing standard inhibitors. These findings point to their potential utility in treating diseases associated with urease, such as gastrointestinal infections and urolithiasis (Gull et al., 2016).
特性
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8(16)15-12-14-7-10(17-12)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGIZQCFEDSNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)
![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)


![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)